

Comparative Analysis of NASA-Incubated Technologies in the Tech Sector

Author: BenchChem Technical Support Team. Date: December 2025

The NASA Technology Transfer Program facilitates the adoption of innovations developed for space exploration into widespread commercial use, creating "spinoff" technologies that impact various industries.[1][2] This guide provides a comparative analysis of three such technologies that have found significant application in the tech sector. The comparison is tailored for researchers and professionals to evaluate their performance and methodologies, acknowledging that the direct application to drug development is analogical, focusing on data-driven and high-precision technologies.

Case Study 1: Airocide® Photocatalytic Air Purification

Developed to remove ethylene gas, a volatile organic compound (VOC) that causes premature ripening of plants grown on the International Space Station, Airocide's core technology has been adapted into a commercial air purifier that destroys airborne pathogens, allergens, and VOCs rather than just filtering them.[3][4]

Data Presentation: Performance Comparison

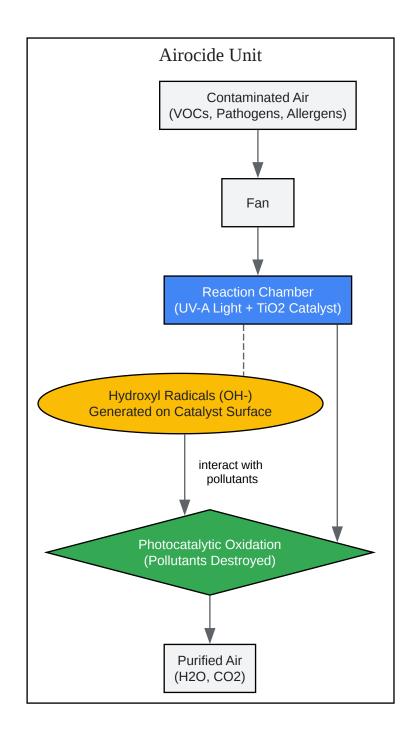
The Airocide system, based on photocatalytic oxidation (PCO), offers a different mechanism of action compared to traditional filter-based or UV systems.

Performance Metric	Airocide (PCO)	HEPA Filter	Activated Carbon	UV-C Germicidal Lamp
Mechanism	Destroys pollutants via oxidation	Traps airborne particles	Adsorbs gases and odors	Inactivates microorganisms
Particle Removal	Destroys particles as small as 0.3 nanometers[5]	Traps particles 0.3 microns or larger	Primarily for gases, not particles	Ineffective against particles
VOC/Gas Removal	High efficiency in destroying VOCs like ethylene and formaldehyde[5]	Ineffective	High efficiency	Ineffective
Pathogen Removal	>99.99% destruction of airborne pathogens[6]	Traps mold and bacteria but doesn't kill them	Ineffective	Effective with sufficient contact time
Ozone Production	Zero (Verified by California Air Resources Board)[5]	None	None	Can produce ozone[1]
Maintenance	Annual reaction chamber replacement[7]	Frequent filter replacement (3-6 months)	Filter replacement (3-6 months)	Annual bulb replacement

Reported Efficacy Data:

- Pathogen Destruction: Achieved 99.999987% destruction of an anthrax surrogate in single-pass testing.[5]
- VOC Removal: Demonstrated 99.8% removal of agricultural ethylene gas.[5]

Clinical Settings: Studies have shown bacteria reductions of 73-81% in healthcare facilities.


Experimental Protocols

The general protocol for testing the efficacy of an air purification system like Airocide involves introducing a known concentration of a contaminant into a sealed test chamber and measuring its decay over time.

- Chamber Setup: A sealed environmental chamber is used to contain the test aerosol or bioaerosol.
- Contaminant Generation: A specific contaminant (e.g., Bacillus thuringiensis spores as an anthrax surrogate, ethylene gas, or standardized dust particles) is aerosolized and introduced into the chamber to achieve a target concentration.
- Air Sampling: Air samples are taken from upstream (before the purifier) and downstream (after the purifier) ports. For bioaerosols, Andersen cascade impactors are often used to collect samples on growth media. For particles, optical particle counters are used.
- Device Operation: The air purifier is operated at a specified fan speed for a set duration.
- Analysis: For bioaerosols, the collected plates are incubated, and colony-forming units
 (CFUs) are counted to determine the reduction percentage. For particles and gases, sensor
 readings provide real-time concentration data.
- Single-Pass Efficiency: To calculate single-pass efficiency, the reduction in contaminant concentration between the upstream and downstream samples is determined.

Mandatory Visualization: Airocide Workflow

Click to download full resolution via product page

Caption: Workflow of the Airocide photocatalytic oxidation process.

Case Study 2: NASTRAN (NASA Structural Analysis) Software

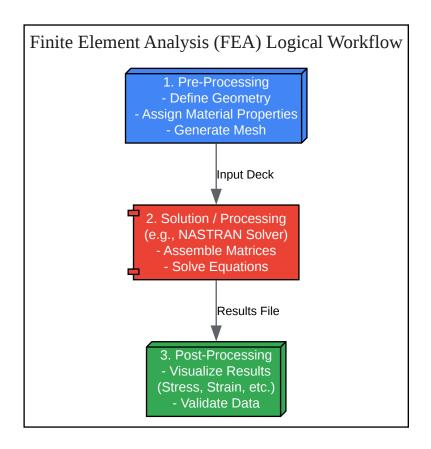
Originally developed for NASA in the 1960s to analyze the complex structures of space vehicles like the Space Shuttle, NASTRAN is a pioneering Finite Element Analysis (FEA) software. It has since been commercialized and is a foundational tool in aerospace, automotive, and other industries for structural analysis.[1]

Data Presentation: Performance Comparison

NASTRAN's performance is best understood in comparison to other leading FEA solvers. Its strengths lie in specific types of analysis, particularly for large-scale models.

Feature / Capability	MSC Nastran	ANSYS Mechanical	Abaqus/CAE
Primary Strength	Large-scale linear static & dynamic structural analysis; aeroelasticity[2][8]	Comprehensive multi- physics simulations[8]	Advanced nonlinear and complex material analysis[2][8]
Solver Efficiency	Highly efficient for large models and high-frequency dynamics[8]	Robust and versatile solver for various physics[8]	Excellent for complex contact and impact problems
Industry Focus	Aerospace, Automotive, Defense[9]	Broad: Industrial, Energy, Electronics, Automotive[10]	Aerospace, Automotive, Life Sciences
Customization	Highly customizable through scripting and APIs[9]	Customizable environment with scripting	Extensive user subroutine capabilities
Notable Performance	Solved a 500-million- equation airplane wing model in under 18 hours[11]	N/A	N/A

Experimental Protocols


Benchmarking FEA software involves a standardized process to ensure a fair comparison of performance and accuracy.

- Define Benchmark Problems: Select a suite of representative test cases. These should range from simple, verifiable problems (e.g., a cantilever beam) to complex, industry-relevant models (e.g., an automotive body-in-white or an aircraft wing assembly).
- Standardize the Model: Ensure the geometry, mesh (element types and density), material properties, boundary conditions, and loads are identical for each software being tested.
- Hardware Configuration: All tests must be run on the exact same hardware, including CPU,
 RAM, and storage, to eliminate system performance as a variable.
- Solver Settings: Use equivalent solver settings where possible (e.g., iterative vs. direct solver, parallel processing core count). Document any settings that are unique to a specific software.
- Measure Performance Metrics:
 - Solution Time (Elapsed/Wall-Clock Time): The total time from starting the solver to the completion of the analysis.
 - CPU Time: The total time the CPU was dedicated to the computation.
 - Memory Usage: The peak RAM and disk space required during the analysis.
- Validate Accuracy: Compare the simulation results (e.g., displacement, stress, natural frequencies) to known analytical solutions or physical test data to assess the accuracy of each software package.

Mandatory Visualization: FEA Workflow

Click to download full resolution via product page

Caption: The three primary stages of a Finite Element Analysis workflow.

Case Study 3: MXMCPy (Multi-Model Monte Carlo with Python)

Developed at NASA Langley Research Center, MXMCPy is an open-source Python package designed to efficiently compute statistics for outcomes that depend on complex, high-fidelity models.[12][13] It accelerates traditional Monte Carlo simulations by incorporating results from faster, lower-fidelity models.[14][15]

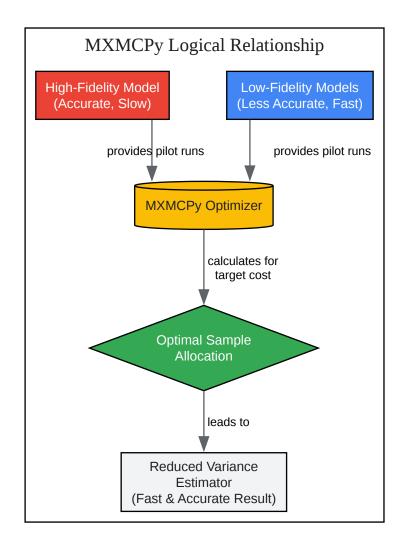
Data Presentation: Performance Comparison

MXMCPy's advantage is not in performing a different type of analysis, but in dramatically reducing the computational cost required to achieve a certain level of accuracy compared to standard Monte Carlo methods.

Feature	MXMCPy (Multi-Model Monte Carlo)	Standard Monte Carlo
Approach	Uses multiple models (high and low fidelity) to reduce variance[15]	Relies solely on repeated sampling of a single high-fidelity model
Computational Cost	Significantly lower for a given level of estimator variance	Extremely high, often computationally intractable for complex models
Core Principle	Leverages correlations between cheap, low-fidelity models and the expensive, high-fidelity model for speedup[12][15]	Relies on the law of large numbers; accuracy improves slowly with more samples
Setup Complexity	Higher: Requires defining multiple models and their correlations	Lower: Requires only a single model to be defined
Ideal Use Case	Uncertainty quantification for computationally expensive simulations (e.g., trajectory analysis, climate modeling)[16]	Problems where the model is computationally cheap to run

Experimental Protocols

The performance of MXMCPy was evaluated by running its various algorithms across millions of randomly generated model scenarios. The protocol for such a comparison is as follows:


- Scenario Generation: Randomly generate a large number of model scenarios (e.g., 1 million). Each scenario is defined by:
 - The number of available models (e.g., from 2 to 6).
 - A covariance matrix describing the correlation between the models.
 - A vector of model costs describing the relative run time of each model.

- Algorithm Execution: For each randomly generated scenario, execute each of the multimodel algorithms available in the MXMCPy package.
- Optimization Goal: For a fixed computational budget, each algorithm determines the optimal sample allocation across the different fidelity models to achieve the minimum possible estimator variance.
- Data Logging: For each of the millions of scenarios and for each algorithm, record the key performance metrics:
 - The optimal estimator variance achieved.
 - The number of samples allocated to each model.
- Comparative Analysis: Analyze the collected data to identify trends and determine which
 algorithms perform best under which conditions (i.e., for different model costs and
 correlations). This allows for the development of guidelines on when to use a specific multimodel strategy.

Mandatory Visualization: MXMCPy Logic

Click to download full resolution via product page

Caption: Logical flow of the MXMCPy multi-model optimization process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Comparison of Air Purifiers Airocide Europe [airocide-europe.com]
- 2. reddit.com [reddit.com]

- 3. airocide.com [airocide.com]
- 4. airocide.com [airocide.com]
- 5. [2025 Review] Airocide Air Purifier: Is NASA's Technology Worth \$1000? [airpurifierfaqs.com]
- 6. amiservices.us [amiservices.us]
- 7. moderncastle.com [moderncastle.com]
- 8. feassistant.com [feassistant.com]
- 9. Comparing FEA Packages | Australian Drafting & Design Pty Ltd [drafting.com.au]
- 10. researchgate.net [researchgate.net]
- 11. designworldonline.com [designworldonline.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. GitHub nasa/MXMCPy [github.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [Comparative Analysis of NASA-Incubated Technologies in the Tech Sector]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130637#case-studies-of-successful-nittp-applications-in-the-tech-sector]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com